molecular formula C18H20ClNO3S2 B12129652 Ethyl 2-{3-[(2-chlorophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-{3-[(2-chlorophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B12129652
M. Wt: 397.9 g/mol
InChI Key: PEZHFRUNLKVFLQ-UHFFFAOYSA-N
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Description

Ethyl 2-{3-[(2-chlorophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate is a thiophene-based derivative synthesized via a multi-step process. The core structure originates from ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (a Gewald reaction product), which undergoes functionalization at the amino group . The compound features a 3-[(2-chlorophenyl)sulfanyl]propanamido substituent, introducing a sulfur-linked chlorophenyl moiety. This structural motif is hypothesized to enhance lipophilicity and biological activity, particularly in antioxidant and anti-inflammatory applications, as seen in analogs with similar thiophene backbones .

Properties

Molecular Formula

C18H20ClNO3S2

Molecular Weight

397.9 g/mol

IUPAC Name

ethyl 2-[3-(2-chlorophenyl)sulfanylpropanoylamino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C18H20ClNO3S2/c1-4-23-18(22)16-11(2)12(3)25-17(16)20-15(21)9-10-24-14-8-6-5-7-13(14)19/h5-8H,4,9-10H2,1-3H3,(H,20,21)

InChI Key

PEZHFRUNLKVFLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCSC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Formation of 4,5-Dimethylthiophene-3-Carboxylate

The Gewald reaction typically proceeds at 80–100°C in polar aprotic solvents like DMF or DMSO. Ethyl acetoacetate reacts with sulfur and a secondary amine (e.g., morpholine) to form the thiophene core. Yields range from 65% to 85%, depending on the stoichiometry of sulfur and the choice of base.

Reaction ConditionsReagentsYield
DMF, 90°C, 12 hEthyl acetoacetate, S₈, morpholine78%
DMSO, 80°C, 10 hEthyl acetoacetate, S₈, piperidine65%

Introduction of the Propanamido Side Chain

The 2-position of the thiophene ring is functionalized via amide coupling between the primary amine of 2-aminothiophene and 3-[(2-chlorophenyl)sulfanyl]propanoic acid. This step demands careful activation of the carboxylic acid to avoid side reactions.

Carbodiimide-Mediated Coupling

Ethyl-3-(2-chlorophenylthio)propanoate is hydrolyzed to the corresponding acid using aqueous NaOH, followed by activation with EDCl/HOBt. Coupling with 2-amino-4,5-dimethylthiophene-3-carboxylate in dichloromethane affords the amide product in 70–82% yield.

Reaction ConditionsReagentsYield
DCM, 0°C→RT, 6 hEDCl, HOBt, DIPEA82%
THF, RT, 8 hDCC, DMAP70%

Sulfanyl Group Installation

The 2-chlorophenylsulfanyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling.

SNAr with Thiols

Reaction of 3-bromopropanoic acid derivatives with 2-chlorothiophenol in the presence of K₂CO₃ in DMF at 60°C provides the sulfanylpropanoic acid precursor. This method achieves 65–75% yield but requires careful exclusion of moisture.

Reaction ConditionsReagentsYield
DMF, 60°C, 12 h3-bromopropanoate, 2-chlorothiophenol72%

Esterification and Final Assembly

The ethyl ester group is typically introduced early in the synthesis (e.g., via Gewald reaction) but may require re-esterification if hydrolyzed during coupling steps. Ethanol with catalytic H₂SO₄ under reflux efficiently restores the ester functionality.

Optimization Challenges and Solutions

Regioselectivity in Thiophene Formation

The position of methyl groups on the thiophene ring is critical. Excess morpholine (1.5 equiv) suppresses the formation of regioisomers, improving selectivity to >90%.

Purification Strategies

Column chromatography with hexane/ethyl acetate (4:1) effectively separates the amide product from unreacted starting materials. Recrystallization from ethanol/water enhances purity to >98% .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{3-[(2-chlorophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorophenyl sulfanyl group or to reduce the amide group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl sulfanyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or dechlorinated products.

    Substitution: New thiophene derivatives with different substituents.

Scientific Research Applications

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Various studies have demonstrated its ability to inhibit the proliferation of cancer cells:

  • Case Study : A study evaluated the cytotoxic effects on breast cancer cell lines using the MTT assay. Results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 15 µM.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity:

  • In Vitro Studies : Assays against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MIC) around 50 µg/mL.

Enzyme Inhibition

This compound may inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects:

  • Research Findings : Enzymatic assays indicated significant inhibition of target enzymes, which could be relevant for drug development targeting metabolic pathways.

Research Findings Summary Table

Study FocusMethodologyKey Findings
Anticancer ActivityMTT AssayIC50 = 15 µM in breast cancer cells
Antimicrobial ActivityDisk DiffusionMIC = 50 µg/mL against E. coli
Enzyme InhibitionEnzymatic AssaysSignificant inhibition of target enzymes

Biological Mechanisms

The biological activity of Ethyl 2-{3-[(2-chlorophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate is attributed to several proposed mechanisms:

  • Receptor Modulation : The compound may bind to various receptors, altering signaling pathways associated with inflammation and cancer progression.
  • Enzyme Interaction : Its structure allows for effective interaction with enzymes, potentially leading to therapeutic outcomes.

Mechanism of Action

The mechanism of action of ethyl 2-{3-[(2-chlorophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may interact with receptors to modulate their activity.

    Pathway Interference: The compound could interfere with specific biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

The compound belongs to a broader class of ethyl 4,5-dimethylthiophene-3-carboxylate derivatives with diverse substituents. Key analogs include:

a) Ethyl 2-(2-Cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates
  • Substituents: Cyanoacrylamido groups with hydroxyl, methoxy, or halogenated phenyl rings (e.g., 4-hydroxyphenyl in 3d, 4-hydroxy-3-methoxyphenyl in 3e) .
  • Key Differences: The target compound replaces the cyanoacrylamido group with a sulfanylpropanamido linkage, eliminating the α,β-unsaturated nitrile. This substitution likely reduces electrophilicity and alters redox-mediated antioxidant mechanisms .
b) Ethyl 2-[3-(5-Ethylfuran-2-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Substituents : A tetrahydrobenzothiophene core with a 5-ethylfuran-2-yl group .
c) Ethyl 2-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethanoylamino]-4-methyl-thiophene-3-carboxylate
  • Substituents: A pyrimidinylsulfanylethanoylamino group .
  • Key Differences : The bulkier pyrimidine ring may hinder steric interactions in biological targets compared to the smaller chlorophenyl group in the target compound.
d) Ethyl 2-[3-(4-Methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate
  • Substituents : A 4-methylpiperazinyl group .
  • Key Differences : The basic nitrogen in the piperazine ring enhances water solubility, whereas the chlorophenyl group in the target compound increases lipophilicity.

Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR, NMR)
Target Compound 3-[(2-Chlorophenyl)sulfanyl]propanamido ~425.9 (calculated) Not reported Expected S=O (1050–1150 cm⁻¹), C-Cl (750 cm⁻¹)
3d (4-hydroxyphenyl analog) 4-hydroxyphenyl 369 (M–1) 298–300 O–H (3131 cm⁻¹), C≡N (2212 cm⁻¹)
3f (4-hydroxy-3,5-dimethoxyphenyl) 4-hydroxy-3,5-dimethoxyphenyl 453 (M+Na) 245–246 OCH₃ (1246 cm⁻¹), C–O (1025 cm⁻¹)
Compound 5-ethylfuran-2-yl 375.5 Not reported Tetrahydrobenzothiophene core

Observations :

  • The absence of a cyano group (C≡N) in the target compound eliminates a strong electron-withdrawing effect, possibly altering electronic distribution and reactivity .

Biological Activity

Ethyl 2-{3-[(2-chlorophenyl)sulfanyl]propanamido}-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities, including cytotoxicity and pharmacological effects.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H18_{18}ClN1_{1}O2_{2}S2_{2}
  • Molar Mass : 341.89 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the thiophene ring.
  • Introduction of the chlorophenyl sulfanyl group.
  • Amide coupling with ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Cytotoxicity

Recent studies have indicated that derivatives of thiophene compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study demonstrated that certain thiosemicarbazones showed potent cytotoxicity against glioblastoma and breast adenocarcinoma cells at nanomolar concentrations . Although specific data for this compound is limited, the presence of the thiophene moiety is often associated with such activities.

CompoundCell Line TestedIC50_{50} (nM)
Thiosemicarbazone AGlioblastoma25
Thiosemicarbazone BBreast Adenocarcinoma30

Antimicrobial Activity

Thiophene derivatives have also been reported to possess antimicrobial properties. For example, compounds structurally similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell membranes.

The proposed mechanisms for the biological activity of thiophene derivatives include:

  • Apoptosis Induction : Compounds induce apoptosis in cancer cells through intrinsic pathways, characterized by mitochondrial dysfunction and activation of caspases .
  • Oxidative Stress : Many thiophene compounds generate reactive oxygen species (ROS), leading to cellular damage and death in cancer cells .

Case Studies

  • Cytotoxicity in Cancer Models : A study evaluated a series of thiophene derivatives for their ability to inhibit tumor growth in vivo. The results indicated that compounds similar to this compound significantly reduced tumor size in animal models when administered at appropriate dosages .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of various thiophene derivatives against common pathogens. The results showed promising activity with minimum inhibitory concentrations (MICs) in the low micromolar range .

Q & A

Q. Advanced Analysis :

  • Side Product Identification : Use TLC/HPLC to monitor reaction progress. For example, unreacted benzaldehyde or dimerization byproducts may form if condensation is incomplete .

  • Yield Variability : Optimize catalyst ratios (e.g., piperidine:acetic acid = 0.35 mL:1.3 mL) to balance reaction kinetics and avoid acid-catalyzed decomposition .

  • Comparative Data :

    Reaction ConditionYield (%)Purity (%)
    Piperidine + Acetic Acid9499
    Piperidine Alone7285
    Data inferred from structurally analogous syntheses .

What advanced techniques confirm the stereochemistry and spatial arrangement of the compound?

Q. Structural Characterization :

  • NMR Spectroscopy : 1^1H NMR resolves proton environments (e.g., methyl groups at δ 2.1–2.3 ppm, thiophene protons at δ 6.8–7.2 ppm) .
  • X-ray Crystallography : Determines bond angles (e.g., C-S-C bond ~101.27°) and confirms Z/E configuration of the acrylamido group .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 423.08) .

How is the compound evaluated for antioxidant and anti-inflammatory activity in academic research?

Q. Biological Assays :

  • In Vitro Antioxidant :
    • DPPH Radical Scavenging : IC50_{50} values compared to ascorbic acid .
    • FRAP Assay : Measures Fe3+^{3+} reduction capacity .
  • In Vivo Anti-inflammatory :
    • Carrageenan-Induced Paw Edema : Dose-dependent reduction in swelling (e.g., 30 mg/kg reduces edema by 58%) .
      Mechanistic Insights : Thiophene and sulfanyl groups may inhibit COX-2 or scavenge ROS, but target validation requires molecular docking or enzyme assays .

What methodologies assess the compound’s purity and stability under varying conditions?

Q. Advanced Quality Control :

  • HPLC-PDA : Quantifies impurities (e.g., residual benzaldehyde <0.1%) using C18 columns and acetonitrile/water gradients .

  • Stability Studies :

    ConditionDegradation (%)Half-Life
    pH 7.4, 37°C<5% in 24h>30 days
    UV Light15% in 6h-
    Data extrapolated from similar thiophene derivatives .

How do researchers analyze reaction mechanisms, such as the role of the sulfanyl group in biological activity?

Q. Mechanistic Studies :

  • Computational Modeling : DFT calculations predict electron density at the sulfanyl group, suggesting nucleophilic attack sites .

  • Isotope Labeling : 35^{35}S-labeled compounds track metabolic pathways in vitro .

  • SAR Analysis :

    SubstituentAntioxidant IC50_{50} (µM)Anti-inflammatory (% Edema Reduction)
    2-Cl-Ph12.358
    4-OCH3_3-Ph18.742
    Structure-Activity Relationship (SAR) data from substituted analogs .

What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Q. Process Chemistry :

  • Solvent Recycling : Toluene recovery via distillation reduces costs .
  • Flow Chemistry : Continuous reactors minimize side reactions (e.g., dimerization) during condensation .
  • Green Chemistry : Replace piperidine with immobilized catalysts (e.g., silica-supported amines) to improve recyclability .

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